molecular formula C23H26N10 B8027369 N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine CAS No. 493045-87-7

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine

Cat. No.: B8027369
CAS No.: 493045-87-7
M. Wt: 442.5 g/mol
InChI Key: ZZIXKYDMJXOJRE-UHFFFAOYSA-N
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Description

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is a chemical compound with the molecular formula C23H26N10. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of four pyrazin-2-ylmethyl groups attached to a propane-1,3-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with pyrazin-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives. Substitution reactions may result in the formation of new alkyl or acyl derivatives .

Scientific Research Applications

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine involves its ability to bind to specific molecular targets, such as metal ions or proteins. The pyrazin-2-ylmethyl groups can coordinate with metal centers, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with protein active sites, influencing their function and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is unique due to its specific pyrazin-2-ylmethyl groups, which provide distinct electronic and steric properties. These characteristics can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N,N,N',N'-tetrakis(pyrazin-2-ylmethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N10/c1(10-32(16-20-12-24-2-6-28-20)17-21-13-25-3-7-29-21)11-33(18-22-14-26-4-8-30-22)19-23-15-27-5-9-31-23/h2-9,12-15H,1,10-11,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIXKYDMJXOJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CN(CCCN(CC2=NC=CN=C2)CC3=NC=CN=C3)CC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60786272
Record name N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493045-87-7
Record name N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60786272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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